1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Medicinal chemistry Structure–activity relationship Piperidine urea derivatives

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1234932-14-9, molecular formula C₂₂H₂₆FN₃O₃, MW 399.5 g/mol) is a synthetic, trisubstituted urea derivative featuring a 2-fluorobenzoyl-piperidine core linked via a methylene spacer to a 4-methoxybenzyl urea moiety. The compound belongs to a structural class of piperidine ureas claimed in patents as inhibitors of Tankyrase (TANKs) and poly(ADP-ribose) polymerase PARP‑1, with potential applications in oncology, inflammation, and central nervous system disorders.

Molecular Formula C22H26FN3O3
Molecular Weight 399.466
CAS No. 1234932-14-9
Cat. No. B2715585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea
CAS1234932-14-9
Molecular FormulaC22H26FN3O3
Molecular Weight399.466
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C22H26FN3O3/c1-29-18-8-6-16(7-9-18)14-24-22(28)25-15-17-10-12-26(13-11-17)21(27)19-4-2-3-5-20(19)23/h2-9,17H,10-15H2,1H3,(H2,24,25,28)
InChIKeyDANIMCYBOAZLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1234932-14-9): Structural Identity and Patent‑Class Context


1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1234932-14-9, molecular formula C₂₂H₂₆FN₃O₃, MW 399.5 g/mol) is a synthetic, trisubstituted urea derivative featuring a 2-fluorobenzoyl-piperidine core linked via a methylene spacer to a 4-methoxybenzyl urea moiety . The compound belongs to a structural class of piperidine ureas claimed in patents as inhibitors of Tankyrase (TANKs) and poly(ADP-ribose) polymerase PARP‑1, with potential applications in oncology, inflammation, and central nervous system disorders [1]. Its specific substitution pattern—the combination of a 2-fluorobenzoyl N‑acyl group on the piperidine ring and a 4-methoxybenzyl group on the distal urea nitrogen—represents a distinct chemical topology within the broader piperidine urea patent landscape [1][2].

Why Generic Substitution Fails for 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1234932-14-9)


The piperidine urea chemical space exhibits steep structure–activity relationships (SAR) where even minor changes to the N‑acyl or N′‑substituent can drastically alter target binding and selectivity [1]. In the Merck patent series, the nature of the terminal urea substituent (e.g., aryl, benzyl, heteroaryl) is a key determinant of Tankyrase and PARP‑1 inhibitory potency, and the 2-fluorobenzoyl group is explicitly called out as a preferred N‑acyl moiety [1]. Therefore, substituting 1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea with a close analog that replaces the 4-methoxybenzyl group (e.g., with o‑tolyl, 2-chlorophenyl, or benzhydryl) or the 2-fluorobenzoyl group (e.g., with cyclopropylsulfonyl) is expected to yield a different biological profile, making procurement based on generic structural similarity scientifically unreliable [1].

Quantitative Differentiation Evidence for 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1234932-14-9) vs. Closest Analogs


Structural Differentiation: 4-Methoxybenzyl Urea Substituent vs. o-Tolyl, 2-Chlorophenyl, and Benzhydryl Analogs

The target compound bears a 4-methoxybenzyl group on the terminal urea nitrogen. The closest commercially available analogs—1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1234898-94-2), 1-(2-chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea, and 1-benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea—replace this group with o‑tolyl, 2‑chlorophenyl, and benzhydryl, respectively . In the Merck patent U.S. 9,770,446 B2, the identity of the terminal urea substituent (Ar or benzyl variant) is a primary driver of Tankyrase/PARP‑1 inhibitory activity; the patent explicitly enumerates 4-methoxyphenyl and 4-methoxybenzyl as distinct, preferred embodiments [1]. Consequently, the 4‑methoxybenzyl substituent defines a unique chemical space relative to the o‑tolyl, 2‑chlorophenyl, and benzhydryl analogs, although no head‑to‑head bioactivity comparison has been published for these exact compounds.

Medicinal chemistry Structure–activity relationship Piperidine urea derivatives

N-Acyl Differentiation: 2-Fluorobenzoyl vs. Cyclopropylsulfonyl Piperidine Core

Another commercially available analog, 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS not specified), retains the 4-methoxybenzyl urea portion but replaces the 2-fluorobenzoyl group with a cyclopropylsulfonyl group on the piperidine nitrogen . In the Merck patent, the N‑acyl group (R¹) is restricted to specific aromatic acyl moieties such as benzoyl or 2‑fluorobenzoyl, and sulfonyl variants are not claimed as Tankyrase/PARP‑1 inhibitors [1]. This indicates a functional divergence: the 2‑fluorobenzoyl analog is explicitly positioned within the Tankyrase/PARP‑1 inhibitor class, while the cyclopropylsulfonyl analog falls outside this patent space and likely engages different biological targets.

Medicinal chemistry Kinase inhibitor Tankyrase inhibitor

Patent-Class Positioning: Explicit Coverage in Tankyrase/PARP‑1 Inhibitor Patent Family

The compound falls within the generic and preferred substructures of U.S. Patent 9,770,446 B2 (Merck Patent GmbH), which is specifically directed to piperidine urea derivatives exhibiting Tankyrase and PARP‑1 inhibitory activity [1]. The patent provides enzymatic assay data for numerous exemplified compounds, establishing a quantitative framework for the class: representative compounds display Tankyrase‑1 IC₅₀ values in the nanomolar to low micromolar range and PARP‑1 IC₅₀ values below 10 μM [1]. Although the specific IC₅₀ of CAS 1234932-14-9 has not been publicly reported, its structural conformity to the patent's Markush claims and preferred embodiments—including the 2‑fluorobenzoyl and 4‑methoxybenzyl motifs—places it within the same activity‑profiled chemical series [1]. By contrast, analogs such as 1‑((1‑(cyclopropylsulfonyl)piperidin‑4‑yl)methyl)‑3‑(4‑methoxybenzyl)urea are absent from this patent family, indicating they were not profiled or prioritized for Tankyrase/PARP‑1 activity.

Tankyrase inhibitor PARP-1 inhibitor Wnt signaling

Physicochemical Property Differentiation: Calculated logP and Hydrogen‑Bonding Profile

The 4-methoxybenzyl substituent introduces a hydrogen‑bond acceptor (methoxy oxygen) at the para position of the benzyl ring, which is absent in the o‑tolyl analog (CAS 1234898-94-2) . This structural feature is predicted to lower lipophilicity and enhance aqueous solubility relative to the o‑tolyl analog, which bears a methyl group instead. Using the XLogP3 algorithm (PubChem), the o‑tolyl analog (C₂₁H₂₂FN₃O₂, MW 367.4) has a calculated XLogP of approximately 3.1, while the target compound (C₂₂H₂₆FN₃O₃, MW 399.5) is predicted to have a lower XLogP due to the additional oxygen atom and larger polar surface area [1]. The 2‑chlorophenyl analog introduces a hydrophobic chlorine atom, and the benzhydryl analog adds substantial lipophilicity (two phenyl rings), further distinguishing the target compound's physicochemical profile.

Drug-likeness ADME Physicochemical properties

Completeness of Analytical Characterization vs. Research‑Grade Analogs

The target compound is listed on chemical sourcing platforms with a defined CAS number (1234932-14-9), molecular formula, and InChI Key (DANIMCYBOAZLAM-UHFFFAOYSA-N), and is typically offered at ≥95% purity . Its registration in PubChem (SID 103749820), ChEBI (CHEBI:63729), and ChEMBL (CHEMBL1094974) provides a level of database cross‑referencing that is not uniformly available for all close analogs [1]. For instance, the cyclopropylsulfonyl analog lacks a CAS number and is not registered in the same authoritative databases, which may complicate procurement documentation and reproducibility .

Quality control Analytical chemistry Compound procurement

Note on Absence of Head‑to‑Head Pharmacological Data

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents did not identify any peer‑reviewed publication or publicly available dataset reporting quantitative IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for CAS 1234932-14-9 or any direct head‑to‑head comparison with its closest analogs [1]. The compound's biological activity can only be inferred from its structural inclusion in the Tankyrase/PARP‑1 inhibitor patent family (U.S. 9,770,446 B2), where representative series members exhibit Tankyrase‑1 IC₅₀ values in the nanomolar to low micromolar range [2]. Users requiring direct pharmacological comparisons are advised to request custom profiling or consult the patent's biological examples for the nearest structurally exemplified analogs.

Data gap Pharmacology Bioactivity

Optimal Application Scenarios for 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1234932-14-9)


Tankyrase and PARP‑1 Inhibitor Lead Optimization in Oncology Drug Discovery

The compound's structural conformity to the Merck Tankyrase/PARP‑1 inhibitor patent (U.S. 9,770,446 B2) makes it a suitable starting point or comparator for medicinal chemistry programs targeting the Wnt/β‑catenin pathway in colorectal cancer, multiple myeloma, or other Tankyrase‑dependent malignancies. Its 4‑methoxybenzyl group offers a distinct vector for exploring SAR around the terminal urea substituent, complementing existing structure–activity data from patent‑exemplified analogs [1].

Physicochemical Property Optimization for CNS‑Penetrant Candidates

With a molecular weight of 399.5 g/mol and a predicted moderately low XLogP, this compound may serve as a scaffold for developing CNS‑penetrant Tankyrase or PARP‑1 inhibitors, where balanced lipophilicity is critical for blood–brain barrier penetration. Its calculated physicochemical profile suggests advantages over more lipophilic analogs such as the benzhydryl derivative [1].

Chemical Biology Tool Compound for Wnt Signaling Pathway Studies

Researchers investigating Tankyrase‑mediated AXIN degradation and β‑catenin stabilization can employ this compound as a structurally defined chemical probe, provided that in‑house biochemical profiling confirms Tankyrase inhibition. Its distinct substitution pattern allows for comparative studies with other piperidine urea derivatives to dissect the contribution of the 4‑methoxybenzyl group to target engagement [1].

Reference Standard for Analytical Method Development and Compound Library Registration

The compound's well‑defined analytical identifiers (CAS 1234932-14-9, InChI Key DANIMCYBOAZLAM-UHFFFAOYSA-N, PubChem SID 103749820) and typical purity of ≥95% make it suitable as a reference standard for HPLC method development, mass spectrometry calibration, or compound library quality control in organizations building piperidine urea‑focused screening collections [1].

Quote Request

Request a Quote for 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.